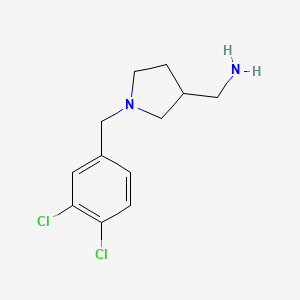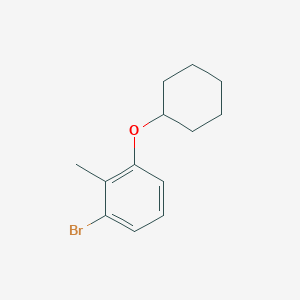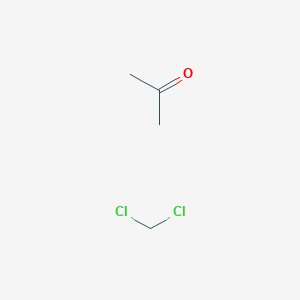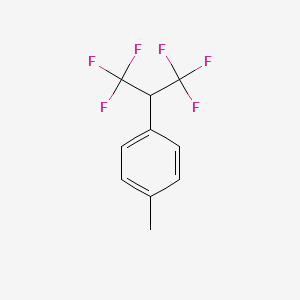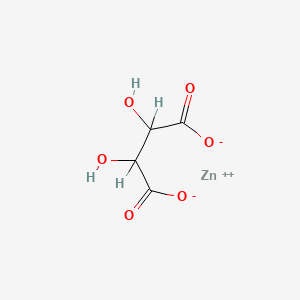
zinc;2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:
C4H6O6+ZnSO4⋅7H2O→C4H4O6Zn+H2SO4+7H2O
The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:
- Tartaric acid reacts with sodium hydroxide to form sodium tartrate.
- Sodium tartrate reacts with zinc sulfate heptahydrate to produce zinc tartrate .
Análisis De Reacciones Químicas
Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and tartrate ions.
Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.
Major Products:
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Elemental zinc and tartrate ions.
Substitution: Zinc complexes with new ligands
Aplicaciones Científicas De Investigación
zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based metal-organic frameworks (MOFs) and coordination polymers.
Biology: this compound is studied for its potential role in enzyme catalysis and as a zinc supplement in biological systems.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of stabilizers for polyvinyl chloride (PVC) and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .
Comparación Con Compuestos Similares
Zinc gluconate: Another zinc compound used as a dietary supplement and in pharmaceuticals.
Zinc sulfate: Commonly used in agriculture and medicine for zinc supplementation.
Zinc acetate: Used in chemical synthesis and as a dietary supplement.
Comparison: zinc;2,3-dihydroxybutanedioate is unique due to its coordination with tartrate ions, which provides specific structural and functional properties. Unlike zinc gluconate and zinc sulfate, zinc tartrate forms stable complexes with organic ligands, making it suitable for applications in coordination chemistry and material science. Additionally, its ability to form metal-organic frameworks distinguishes it from other zinc compounds .
Propiedades
Fórmula molecular |
C4H4O6Zn |
|---|---|
Peso molecular |
213.5 g/mol |
Nombre IUPAC |
zinc;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
Clave InChI |
VRGNUPCISFMPEM-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


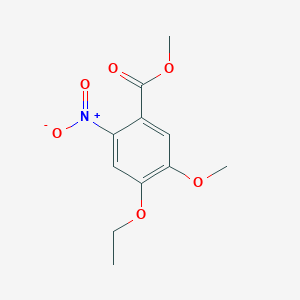
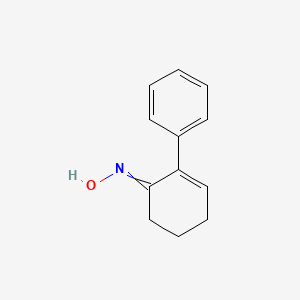
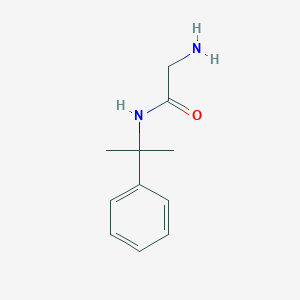
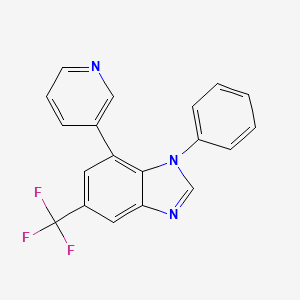
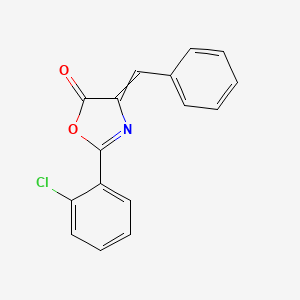
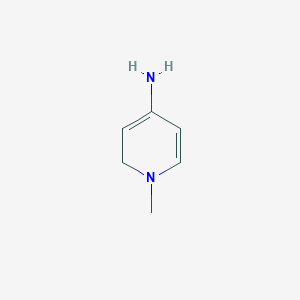
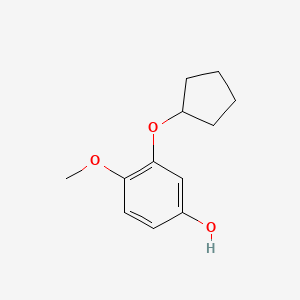

![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)

